N-cyclohexyl-4-morpholin-4-ylsulfonylbenzenesulfonamide
Overview
Description
N-cyclohexyl-4-morpholin-4-ylsulfonylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-morpholin-4-ylsulfonylbenzenesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of benzenesulfonyl chloride with morpholine in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The cyclohexyl group can be introduced through subsequent reactions involving cyclohexylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-morpholin-4-ylsulfonylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-cyclohexyl-4-morpholin-4-ylsulfonylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-morpholin-4-ylsulfonylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzyme activities by mimicking the structure of natural substrates, thereby blocking the active sites of enzymes. The morpholine ring and cyclohexyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylmorpholine: Similar in structure but lacks the sulfonamide group.
4-morpholinylsulfonylbenzenesulfonamide: Similar but without the cyclohexyl group.
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide: A related compound with a pyrrole ring instead of a benzene ring.
Uniqueness
N-cyclohexyl-4-morpholin-4-ylsulfonylbenzenesulfonamide is unique due to its combination of a sulfonamide group, morpholine ring, and cyclohexyl group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-cyclohexyl-4-morpholin-4-ylsulfonylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S2/c19-24(20,17-14-4-2-1-3-5-14)15-6-8-16(9-7-15)25(21,22)18-10-12-23-13-11-18/h6-9,14,17H,1-5,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDJNRSMKKVCFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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